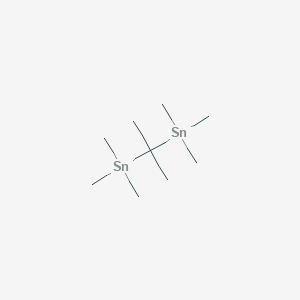

(Propane-2,2-diyl)bis(trimethylstannane)

Description

Overview of Organotin Chemistry: Historical Development and Modern Relevance

Organotin chemistry, the study of chemical compounds containing a tin-carbon bond, has a rich history dating back to the mid-19th century. chemrxiv.org The first organotin compound, diethyltin (B15495199) diiodide, was isolated by Edward Frankland in 1849. chemrxiv.orgrsc.org However, the field is generally considered to have begun in 1852 with Carl Jacob Löwig's synthesis of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy. rsc.orgorganic-chemistry.org The development of Grignard reagents in the early 1900s provided a versatile method for creating tin-carbon bonds, significantly accelerating research in the area. chemrxiv.org

A major resurgence in interest occurred in the 1940s and 1950s, driven by the discovery of their significant industrial applications. rsc.orgorganic-chemistry.org Researchers, notably van der Kerk and his colleagues, pioneered the use of organotin compounds as highly effective stabilizers for polyvinyl chloride (PVC), preventing its thermal degradation. rsc.orgorganic-chemistry.org This remains a primary industrial application, consuming thousands of tons of tin annually. chemrxiv.org

The modern relevance of organotin chemistry is extensive and varied. Beyond PVC stabilization, these compounds are employed as catalysts in the production of polyurethanes and for the vulcanization of silicones. chemrxiv.orgwikipedia.org In the realm of organic synthesis, organostannanes are indispensable reagents, most famously in the palladium-catalyzed Stille cross-coupling reaction, which forms new carbon-carbon bonds. chemrxiv.org Their utility also extends to biocides, where specific derivatives have been used as antifungal and antifouling agents. researchgate.netavssymposium.org

Table 1: Timeline of Key Developments in Organotin Chemistry

| Year | Development | Significance |

|---|---|---|

| 1849 | Edward Frankland isolates the first organotin compound, diethyltin diiodide. chemrxiv.orgrsc.org | Marks the initial discovery in the field. |

| 1852 | Carl Jacob Löwig synthesizes alkyltins, considered the beginning of organotin chemistry. rsc.orgorganic-chemistry.org | Establishes a foundational synthetic method. |

| 1940s | Organotin compounds are first used commercially as PVC stabilizers. rsc.org | Opens the door to large-scale industrial applications. |

| 1950s | Van der Kerk and co-workers conduct extensive research, expanding commercial uses. rsc.orgorganic-chemistry.org | Solidifies the industrial importance of organotins. |

| 1970s | The Stille reaction is developed, utilizing organostannanes for C-C bond formation. chemrxiv.org | Becomes a cornerstone of modern organic synthesis. |

Distinctive Structural and Electronic Features of Geminal Organometallic Compounds

Geminal organometallic compounds, which feature two metal-carbon bonds to a single carbon atom, possess unique structural and electronic characteristics that dictate their reactivity. The central carbon atom in such an arrangement is typically sp³-hybridized and tetrahedral. However, the presence of two bulky organometallic groups, such as the trimethylstannyl ((CH₃)₃Sn-) group in (propane-2,2-diyl)bis(trimethylstannane), imposes significant steric strain. This strain can lead to distortions from the ideal tetrahedral bond angle of 109.5°, as the bulky groups repel each other.

The electronic nature of the carbon-tin bond is a defining feature. The C-Sn bond is largely covalent with a relatively low polarity due to the similar electronegativity of carbon (2.55) and tin (1.96). gelest.com This bond is stable to air and moisture but is susceptible to cleavage by more reactive agents like halogens and strong acids. gelest.com

In a geminal bis(stannane), the presence of two electropositive tin atoms on one carbon atom influences the electronic environment. This arrangement can polarize the C-Sn bonds and potentially acidify the C-H bonds on adjacent carbons. More importantly, this structure holds the potential for the two tin atoms to be replaced by other metals through transmetallation, which could lead to the formation of a highly reactive geminal dimetallic species (a gem-dianion equivalent). Such species are of great interest in synthesis for their ability to form two new bonds from a single carbon center.

Classification and Importance of Bis(trimethylstannyl)alkanes in Contemporary Synthesis

Bis(trimethylstannyl)alkanes are organotin compounds containing two (CH₃)₃Sn- groups linked by an alkane framework. They can be classified based on the relative positions of the two trimethylstannyl groups:

1,1- or Geminal (gem): Both groups are attached to the same carbon atom, as in the title compound, (propane-2,2-diyl)bis(trimethylstannane).

1,2- or Vicinal (vic): The groups are on adjacent carbon atoms.

1,n-: The groups are on more distant carbons (e.g., 1,3-, 1,4-).

The primary importance of these compounds in contemporary synthesis lies in their role as stable, storable precursors to highly reactive intermediates. While organostannanes themselves are moderately reactive, they can undergo transmetallation reactions, typically with organolithium reagents, to replace the tin groups with lithium.

For a geminal bis(stannane) like (propane-2,2-diyl)bis(trimethylstannane), this process would generate a geminal dilithioalkane. These gem-dimetallic reagents are exceptionally powerful nucleophiles and bases, capable of reacting with a variety of electrophiles to form two new carbon-carbon bonds at the same carbon atom. This provides a direct route to constructing molecules with quaternary carbon centers or for synthesizing highly substituted ring systems.

Table 2: Classification of Bis(stannyl)alkanes

| Classification | Description | Example Structure |

|---|---|---|

| Geminal | Two stannyl (B1234572) groups on the same carbon atom. | R₂C(SnMe₃)₂ |

| Vicinal | Two stannyl groups on adjacent carbon atoms. | Me₃Sn-CHR-CHR-SnMe₃ |

| 1,n- (n>2) | Two stannyl groups separated by two or more carbon atoms. | Me₃Sn-(CH₂)n-SnMe₃ |

Rationale for Focused Research on (Propane-2,2-diyl)bis(trimethylstannane)

While specific research literature on (propane-2,2-diyl)bis(trimethylstannane) is not extensive, the rationale for its investigation can be understood from its chemical structure and the established reactivity of related compounds. The core value of this molecule lies in its potential to serve as a synthetic equivalent for the acetone (B3395972) dianion or 2,2-propane dianion synthon .

A synthon is a conceptual unit within a molecule that aids in planning a synthesis. The 2,2-propane dianion, [(CH₃)₂C]²⁻, is a hypothetical but highly desirable building block that would allow for the direct introduction of a gem-dimethyl group onto two electrophilic centers. Direct generation of such a species is impractical.

(Propane-2,2-diyl)bis(trimethylstannane) offers a practical solution. Through a double transmetallation reaction with an organolithium reagent like n-butyllithium, the two trimethylstannyl groups can be sequentially or simultaneously replaced with lithium atoms. This would generate 2,2-dilithiopropane, a functional equivalent of the acetone dianion.

(CH₃)₂C(SnMe₃)₂ + 2 BuLi → (CH₃)₂C(Li)₂ + 2 BuSnMe₃

This in-situ generated dilithio species can then be used in reactions with various electrophiles (e.g., alkyl halides, carbonyls, epoxides) to efficiently construct complex molecular architectures containing a quaternary gem-dimethyl center. Therefore, focused research on this compound would be driven by the desire to develop new and efficient methods for carbon-carbon bond formation, a central goal in modern organic synthesis.

Properties

CAS No. |

83135-43-7 |

|---|---|

Molecular Formula |

C9H24Sn2 |

Molecular Weight |

369.71 g/mol |

IUPAC Name |

trimethyl(2-trimethylstannylpropan-2-yl)stannane |

InChI |

InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1-2H3;6*1H3;; |

InChI Key |

FAKSVBPZZHGVND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)([Sn](C)(C)C)[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Propane 2,2 Diyl Bis Trimethylstannane

Alkylation Approaches for Geminal Bis(trimethylstannanes)

Alkylation methods are foundational in organometallic chemistry for the formation of carbon-metal bonds. For the target compound, these strategies typically begin with a pre-formed propane-2,2-diyl structure, such as 2,2-dihalopropane, which then undergoes reaction with a suitable trimethylstannyl nucleophile or its synthetic equivalent.

One powerful method for creating carbon-tin bonds is through the reaction of an organolithium reagent with a trialkyltin halide. In the context of synthesizing (Propane-2,2-diyl)bis(trimethylstannane), this would theoretically involve a double lithiation of a suitable propane (B168953) derivative, followed by quenching with trimethyltin (B158744) chloride.

However, the generation of a stable geminal dilithioalkane is notoriously difficult due to its high reactivity and propensity for decomposition. A more plausible, stepwise approach involves the lithiation of a precursor like 2,2-dichloropropane (B165471). The reaction of 2-chloropyridine (B119429) with BuLi-LiDMAE has been shown to promote regioselective C-6 lithiation, demonstrating that C-Cl bonds can be tolerated under specific lithiation conditions. researchgate.net A similar strategy could be envisioned where a 2,2-dihalopropane is first monolithiated and then stannylated.

The general sequence is as follows:

Monolithiation: A 2,2-dihalopropane is treated with a strong alkyllithium base, such as n-butyllithium, at low temperatures (-78 °C) to generate a monolithiated intermediate. The choice of base and solvent is critical to prevent side reactions.

First Stannylation: The resulting organolithium species is quenched with one equivalent of trimethyltin chloride (Me₃SnCl) to form 2-halo-2-(trimethylstannyl)propane.

Second Lithiation-Stannylation: The second halogen is then exchanged for a lithium atom using another equivalent of alkyllithium, followed by a final quench with Me₃SnCl to yield the desired geminal bis(trimethylstannane).

This stepwise process allows for more controlled introduction of the trimethylstannyl groups. The success of such a sequence is highly dependent on the stability of the intermediate α-halo-organolithium and α-stannyl-organolithium species.

Grignard reagents (RMgX) and organoaluminum compounds (R₃Al) are classic and widely used reagents for alkylation in organometallic synthesis. sigmaaldrich.comscripps.eduwikipedia.org The formation of tin-carbon bonds using these reagents is a well-established and industrially significant process.

The general reaction involves the treatment of a tin halide, such as tin tetrachloride (SnCl₄) or trimethyltin chloride (Me₃SnCl), with the appropriate organometallic reagent. To synthesize the target molecule, a geminal di-Grignard or di-aluminum reagent derived from propane would be required.

Via Grignard Reagents: The synthesis would theoretically proceed by reacting a geminal di-Grignard reagent, such as propane-2,2-diylbis(magnesium bromide), with two equivalents of trimethyltin chloride.

Reaction Scheme: C₃H₆(MgBr)₂ + 2 Me₃SnCl → C₃H₆(SnMe₃)₂ + 2 MgBrCl

However, the preparation of geminal di-Grignard reagents is challenging. An alternative is the reaction of a geminal dihalide like 2,2-dibromopropane (B1583031) with activated magnesium to form the reagent in situ, which then reacts with the tin halide.

Via Organoaluminum Compounds: Organoaluminum reagents are also effective for alkylating tin halides. wikipedia.orgresearchgate.net Trimethylaluminum (Me₃Al) could be used to install methyl groups onto a tin center. For the synthesis of the target compound, a more relevant approach would be the reaction of a pre-formed propane-2,2-diylalane with trimethyltin chloride. Industrially, trialkylaluminum compounds are used to produce tetraalkyltin compounds, which can then be converted to mixed organotin halides through redistribution reactions. sigmaaldrich.comwikipedia.org

| Reagent Type | General Reaction | Applicability to Target Compound |

| Organolithium | R-Li + Me₃SnCl → R-SnMe₃ + LiCl | Stepwise lithiation-stannylation of 2,2-dihalopropane. |

| Grignard | R-MgX + Me₃SnCl → R-SnMe₃ + MgXCl | Reaction of a geminal di-Grignard reagent with Me₃SnCl. |

| Organoaluminum | R₃Al + SnCl₄ → R₄Sn (example) | Less direct; typically used for simple alkylations of tin halides. |

Palladium-Catalyzed Stannylation Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Stille reaction, which couples an organotin compound with an organic halide, is a cornerstone of this field. sigmaaldrich.com This methodology can be adapted to form tin-carbon bonds directly.

Direct stannylation involves the reaction of an organic halide with a tin-containing reagent in the presence of a palladium catalyst. For the synthesis of (Propane-2,2-diyl)bis(trimethylstannane), the starting material would be a 2,2-dihalopropane. The tin source is typically a distannane, such as hexamethylditin ((Me₃Sn)₂), or a tin hydride.

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-halogen bond of the 2,2-dihalopropane to form a palladium(II) intermediate.

Transmetalation: The distannane transfers a trimethylstannyl group to the palladium center, regenerating the palladium(0) catalyst and forming a trimethyltin halide.

Reductive Elimination: The organic group and the stannyl (B1234572) group are eliminated from the palladium complex to form the C-Sn bond and regenerate the Pd(0) catalyst.

For a geminal dihalide, this process would need to occur twice. A key challenge is achieving double stannylation without significant formation of mono-stannylated byproducts or elimination products.

Cross-coupling strategies, particularly the Stille reaction, provide a powerful route to complex organostannanes. researchgate.netnih.govmindat.org In this context, a 2,2-dihalopropane can be coupled with an organotin nucleophile, such as hexamethylditin, using a palladium catalyst.

Reaction Scheme: CH₃-C(Br)₂-CH₃ + (Me₃Sn)₂ --(Pd catalyst)--> CH₃-C(SnMe₃)₂-CH₃ + 2 Br-SnMe₃

The choice of catalyst, ligands, solvent, and temperature is crucial for achieving high yields and selectivity. Biaryl phosphine (B1218219) ligands have proven effective in promoting challenging palladium-catalyzed transformations, including silylation of aryl chlorides, a reaction with mechanistic similarities to stannylation. organic-chemistry.org

| Catalyst System Component | Role in Reaction | Example |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst, influences reactivity and selectivity | Triphenylphosphine (PPh₃), Tri(cyclohexyl)phosphine (PCy₃), Biaryl phosphines |

| Tin Reagent | Source of the trimethylstannyl group | Hexamethylditin ((Me₃Sn)₂) |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, DMF |

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is paramount to maximizing the yield and purity of the target compound while minimizing side reactions. scielo.br For each synthetic approach, several parameters must be carefully controlled.

For alkylation approaches , key variables include:

Temperature: Low temperatures (e.g., -78 °C) are essential for controlling the high reactivity of organolithium and Grignard reagents and preventing decomposition.

Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to solvate and stabilize the organometallic intermediates.

Addition Rate: Slow, dropwise addition of reagents is necessary to manage exothermic reactions and improve selectivity.

For palladium-catalyzed reactions , optimization involves:

Catalyst Loading: Typically, 1-5 mol% of the palladium precursor is used.

Ligand Choice: The electronic and steric properties of the phosphine ligand can dramatically affect the reaction's efficiency.

Base and Additives: In some cross-coupling reactions, additives like copper(I) salts or fluoride (B91410) ions can accelerate key steps in the catalytic cycle.

Reaction Time and Temperature: These must be balanced to ensure complete conversion without promoting catalyst decomposition or side product formation. scielo.br

Isolation Procedures: The purification of (Propane-2,2-diyl)bis(trimethylstannane) typically involves standard techniques for air- and moisture-sensitive compounds. After quenching the reaction, an aqueous workup is performed to remove inorganic salts. The crude product is then extracted into an organic solvent. Purification is commonly achieved by:

Distillation: Given the likely liquid nature of the product, vacuum distillation can be an effective method for separation from less volatile impurities.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be used, although the sensitivity of organotin compounds to acidic silica must be considered. Deactivated silica or alumina may be required.

Careful handling under an inert atmosphere (e.g., nitrogen or argon) is necessary throughout the synthesis and purification process to prevent oxidation and hydrolysis of the tin-carbon bonds.

Solvent Effects and Temperature Control in Reaction Efficiency

The efficiency and product distribution of the synthesis of (Propane-2,2-diyl)bis(trimethylstannane) are significantly influenced by the choice of solvent and the reaction temperature. Tetrahydrofuran (THF) is a commonly employed solvent for this type of reaction, facilitating the solubility of the organometallic reagents.

The reaction between 2,2-dichloropropane and (trimethylstannyl)lithium is typically conducted at a controlled temperature of 0 °C. Temperature control is critical in minimizing the formation of byproducts. Deviation from this temperature can lead to an increase in side reactions, thereby reducing the yield of the target compound.

In a study conducted in tetrahydrofuran at 0 °C, the reaction of equimolar amounts of 2,2-dichloropropane and (trimethylstannyl)lithium was observed to produce not only (Propane-2,2-diyl)bis(trimethylstannane) but also several other products. These included 2-chloropropane, isopropenyltrimethyltin, isopropyltrimethyltin, and hexamethylditin. The formation of these byproducts underscores the complexity of the reaction and the importance of precise temperature management to optimize the yield of the desired gem-distannylated propane.

Table 1: Influence of Reaction Conditions on the Synthesis of (Propane-2,2-diyl)bis(trimethylstannane)

| Parameter | Condition | Effect on Reaction |

| Solvent | Tetrahydrofuran (THF) | Facilitates solubility of reagents. |

| Temperature | 0 °C | Controlled temperature is crucial to minimize byproduct formation. |

Purification Techniques for High Purity (Propane-2,2-diyl)bis(trimethylstannane)

Given the formation of multiple byproducts during its synthesis, the purification of (Propane-2,2-diyl)bis(trimethylstannane) is a critical step to obtain a high-purity product. The complex mixture resulting from the reaction of 2,2-dichloropropane and (trimethylstannyl)lithium necessitates the use of effective separation techniques.

Standard purification methods for organotin compounds are applicable in this case. Column chromatography is a primary technique for separating the desired product from the various byproducts. The choice of stationary and mobile phases is crucial for achieving good separation. For instance, silica gel is often used as the stationary phase, with eluents of varying polarity to selectively isolate the components of the reaction mixture.

A common challenge in the purification of products from reactions involving organotin reagents is the removal of tin-containing byproducts, such as hexamethylditin in this synthesis. Specific workup procedures have been developed to address this issue. One effective method involves washing the crude product mixture with a saturated aqueous solution of potassium fluoride (KF). rochester.edu This treatment leads to the precipitation of the tin byproducts as insoluble tin-fluoride salts, which can then be removed by filtration. rochester.edu

Another approach to purify tetraorganotin compounds involves distillation, which can be effective if the boiling points of the desired product and the impurities are sufficiently different. google.com For less volatile compounds, filtration through a pad of silica gel treated with an amine, such as triethylamine, can be employed to remove polar tin impurities. rochester.edu

Table 2: Common Byproducts and Purification Strategies

| Byproduct | Purification Method |

| 2-Chloropropane | Distillation, Column Chromatography |

| Isopropenyltrimethyltin | Column Chromatography, Distillation |

| Isopropyltrimethyltin | Column Chromatography, Distillation |

| Hexamethylditin | Washing with aq. KF, Column Chromatography rochester.edu |

Advanced Spectroscopic and Structural Elucidation of Propane 2,2 Diyl Bis Trimethylstannane

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Electronic Environment

Multinuclear NMR spectroscopy is an essential tool for characterizing the structure of organometallic compounds like (Propane-2,2-diyl)bis(trimethylstannane). By analyzing the NMR spectra of various nuclei (¹H, ¹³C, and ¹¹⁹Sn), it is possible to determine the connectivity of atoms and gain insights into the electronic environment of the tin atoms.

In the ¹H NMR spectrum , two primary signals are anticipated. The protons of the two equivalent methyl groups attached to the central propane (B168953) carbon would appear as a singlet. The protons of the six methyl groups attached to the two tin atoms would also result in a single resonance. Due to the electronegativity and magnetic properties of the tin atoms, this latter signal would likely be flanked by satellite peaks resulting from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The relative integrals of these two main signals would be in a 1:3 ratio, corresponding to the six protons of the propane backbone's methyl groups and the eighteen protons of the trimethylstannyl groups. For analogous trimethyltin (B158744) compounds, the coupling constant between protons and the ¹¹⁹Sn nucleus, denoted as J¹H-¹¹⁹Sn, typically falls in the range of 49–61 Hz. rsc.org

The ¹³C NMR spectrum is also expected to be straightforward. A signal would be present for the quaternary carbon of the propane backbone. Another signal would correspond to the two equivalent methyl carbons of the propane unit. A third resonance would arise from the six equivalent methyl carbons of the trimethylstannyl groups. This carbon signal would exhibit coupling to the tin nuclei, providing characteristic satellite peaks. For comparison, in 2,2-dimethylpropane (neopentane), which has a similar carbon skeleton, the central quaternary carbon appears at a distinct chemical shift from the methyl carbons. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H | δ ~ 0.9 - 1.2 | Singlet | - |

| ¹H | δ ~ 0.1 - 0.3 | Singlet with Sn satellites | ²JSn-H |

| ¹³C | Varies | Singlet | - |

| ¹³C | Varies | Singlet | - |

| ¹³C | Varies | Singlet with Sn satellites | ¹JSn-C |

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the environment of the tin nucleus in organotin compounds. huji.ac.il The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom and the nature of the substituents attached to it. rsc.org For (Propane-2,2-diyl)bis(trimethylstannane), the tin atoms are four-coordinate, bonded to three methyl groups and one carbon atom of the propane backbone. This coordination environment typically results in ¹¹⁹Sn chemical shifts in a specific range. huji.ac.il

The spectrum for this symmetric molecule is expected to show a single resonance, confirming the equivalence of the two trimethylstannyl groups. The precise chemical shift would provide information about the electron density at the tin nucleus, which is influenced by the electron-donating nature of the alkyl groups. The chemical shifts in ¹¹⁹Sn NMR are dependent on factors such as the solvent and the concentration of the sample. rsc.org

While the simple structure of (Propane-2,2-diyl)bis(trimethylstannane) may not necessitate extensive 2D NMR analysis for basic structural confirmation, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the ¹H and ¹³C signals.

An HSQC experiment would show direct one-bond correlations between the protons and the carbons they are attached to, confirming the assignments made from the 1D spectra. For instance, it would correlate the proton signal of the trimethylstannyl groups with the corresponding carbon signal.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for (Propane-2,2-diyl)bis(trimethylstannane) has not been reported, analysis of related structures can offer insights into its likely molecular geometry and packing.

Based on the known structures of similar organotin compounds and molecules with a propane-2,2-diyl core, a tetrahedral geometry is expected around the central quaternary carbon atom of the propane backbone. Similarly, the tin atoms would also exhibit a distorted tetrahedral coordination geometry, being bonded to three methyl groups and the central propane moiety.

The bond lengths and angles would be expected to fall within typical ranges for such compounds. For instance, the C-C bond lengths within the propane backbone would be approximately 1.54 Å. The Sn-C bond lengths are generally in the range of 2.1-2.2 Å. The bond angles around the tetrahedral centers would be close to the ideal 109.5°, although some deviation is expected due to steric hindrance between the bulky trimethylstannyl groups.

Interactive Data Table: Expected Bond Parameters from Crystallographic Analysis

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-C (propane) | ~1.54 | C-C-C | ~109.5 |

| Sn-C (methyl) | ~2.1-2.2 | C-Sn-C | ~109.5 |

| Sn-C (propane) | ~2.1-2.2 | C-Sn-C | ~109.5 |

Vibrational Spectroscopy (IR and Raman) for Characteristic Bond Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of (Propane-2,2-diyl)bis(trimethylstannane) by identifying the characteristic vibrational modes of its constituent chemical bonds. Due to the lack of experimentally published spectra for this specific compound, the analysis of its vibrational frequencies relies on data from analogous organotin compounds, such as tetramethylstannane, and established group frequency correlations.

The key functional groups within (Propane-2,2-diyl)bis(trimethylstannane) are the Sn-C (tin-carbon) and C-H (carbon-hydrogen) bonds, as well as the C-C skeletal framework of the propane bridge. The vibrational modes associated with these groups are expected to dominate the IR and Raman spectra.

Sn-C Vibrations: The stretching vibrations of the tin-carbon bonds are particularly characteristic of organotin compounds. For molecules containing the trimethylstannyl ((CH₃)₃Sn) group, symmetric and asymmetric Sn-C₃ stretching modes are anticipated. In analogous, simpler molecules like tetramethylstannane, these vibrations are well-documented. The symmetric Sn-C stretching vibration is typically observed in the Raman spectrum as a strong, polarized band, while the asymmetric stretch appears in the infrared spectrum, often with strong intensity. For (Propane-2,2-diyl)bis(trimethylstannane), the Sn-C bonds of the trimethylstannyl groups are expected to exhibit absorptions in a similar region. The Sn-C bonds connecting the tin atoms to the central quaternary carbon of the propane bridge will also have characteristic stretching frequencies.

C-H Vibrations: The C-H stretching vibrations are expected in the 2800–3000 cm⁻¹ region, which is typical for saturated hydrocarbons. These arise from the methyl groups attached to the tin atoms and the methyl groups of the propane-2,2-diyl bridge. Bending and rocking modes for these methyl groups will appear at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹).

Skeletal Vibrations: The vibrations of the C-C-C skeleton of the propane bridge will also contribute to the fingerprint region of the spectra. These modes are often coupled and can be complex to assign without computational modeling.

The following table summarizes the expected characteristic vibrational frequencies for (Propane-2,2-diyl)bis(trimethylstannane) based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric C-H Stretch | -CH₃ | 2950 - 2975 | Strong | Medium |

| Symmetric C-H Stretch | -CH₃ | 2860 - 2880 | Medium | Strong |

| Asymmetric Sn-C Stretch | Sn-(CH₃)₃ | ~530 | Strong | Weak |

| Symmetric Sn-C Stretch | Sn-(CH₃)₃ | ~510 | Weak | Very Strong, Polarized |

| Sn-C Stretch | Sn-C(quaternary) | 450 - 500 | Medium | Medium |

| C-H Bend (Asymmetric) | -CH₃ | 1440 - 1470 | Medium | Medium |

| C-H Bend (Symmetric) | -CH₃ | 1280 - 1300 | Medium | Weak |

| CH₃ Rock | Sn-CH₃ | 700 - 800 | Strong | Weak |

| C-C Skeletal Stretch | C-(CH₃)₂-C | 800 - 1200 | Variable | Variable |

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For (Propane-2,2-diyl)bis(trimethylstannane), HRMS would be crucial for confirming its molecular formula, C₉H₂₄Sn₂. The presence of tin, with its multiple stable isotopes, would result in a characteristic isotopic pattern for the molecular ion and tin-containing fragments, aiding in their identification.

Molecular Ion: The molecular ion [M]⁺• of (Propane-2,2-diyl)bis(trimethylstannane) would be observed in the mass spectrum, with its mass-to-charge ratio (m/z) corresponding to the sum of the atomic masses of its constituent atoms. The isotopic distribution pattern would be complex and distinctive due to the presence of two tin atoms.

Fragmentation Pathways: Upon ionization, the molecular ion is expected to undergo fragmentation through several predictable pathways, primarily involving the cleavage of tin-carbon and carbon-carbon bonds. The fragmentation of organotin compounds, particularly those with methyl groups, is well-studied. A common fragmentation pathway is the sequential loss of methyl radicals (•CH₃).

A plausible primary fragmentation step for (Propane-2,2-diyl)bis(trimethylstannane) is the loss of a single methyl group from one of the trimethylstannyl moieties to form a stable [M - CH₃]⁺ ion. This fragment is often the base peak in the mass spectra of methyltin compounds. Subsequent losses of additional methyl groups are also anticipated.

Another significant fragmentation pathway would involve the cleavage of the bond between the tin atom and the quaternary carbon of the propane bridge. This could lead to the formation of the trimethylstannyl cation, [(CH₃)₃Sn]⁺, a commonly observed fragment in the mass spectra of such compounds. Cleavage of the C-C bonds within the propane bridge could also occur.

Based on the fragmentation patterns of analogous organotin compounds like tetramethylstannane, the following table outlines the predicted major fragments for (Propane-2,2-diyl)bis(trimethylstannane). nih.govnih.govnist.gov

| Proposed Fragment Ion | Formula | Predicted m/z (for ¹²⁰Sn, ¹²C, ¹H) | Plausible Origin |

|---|---|---|---|

| [M]⁺• | [C₉H₂₄Sn₂]⁺• | 388 | Molecular Ion |

| [M - CH₃]⁺ | [C₈H₂₁Sn₂]⁺ | 373 | Loss of a methyl radical |

| [M - C₃H₇]⁺ | [(CH₃)₃Sn-Sn(CH₃)₂]⁺ | 345 | Loss of an isopropyl radical |

| [(CH₃)₃Sn]⁺ | [C₃H₉Sn]⁺ | 165 | Cleavage of the Sn-C(quaternary) bond |

| [(CH₃)₂Sn]⁺• | [C₂H₆Sn]⁺• | 150 | Loss of a methyl radical from [(CH₃)₃Sn]⁺ |

| [CH₃Sn]⁺ | [CH₃Sn]⁺ | 135 | Loss of a methyl radical from [(CH₃)₂Sn]⁺• |

| [Sn]⁺• | [Sn]⁺• | 120 | Loss of a methyl radical from [CH₃Sn]⁺ |

| [C₃H₇]⁺ | [C₃H₇]⁺ | 43 | Isopropyl cation from cleavage of the propane bridge |

Reactivity and Mechanistic Investigations of Propane 2,2 Diyl Bis Trimethylstannane

Carbon-Tin Bond Activation and Cleavage Reactions

The C-Sn bond in (Propane-2,2-diyl)bis(trimethylstannane) is susceptible to cleavage by various reagents, a characteristic feature of organostannanes. This reactivity is central to its application in organic synthesis.

Electrophilic cleavage is a common reaction for organostannanes, where an electrophile attacks the carbon atom of the C-Sn bond, leading to the displacement of the organotin moiety. In the context of (Propane-2,2-diyl)bis(trimethylstannane), this can occur once or twice, depending on the stoichiometry and reaction conditions.

Common electrophiles that can induce C-Sn bond cleavage include halogens, protic acids, and metallic salts. For instance, the reaction with an electrophile (E+) would proceed as follows:

(CH₃)₃Sn-C(CH₃)₂-Sn(CH₃)₃ + E⁺ → (CH₃)₃Sn-C(CH₃)₂-E + (CH₃)₃Sn⁺

A second electrophilic attack could then cleave the remaining C-Sn bond. The relative reactivity of the methyl groups on the tin versus the propane-2,2-diyl group attached to the tin is a key consideration. Generally, more sterically hindered and electron-rich alkyl groups are more readily cleaved. Research on related trimethylstannyl compounds has shown that halogens like iodine (I₂) and electrophiles such as boron trichloride (B1173362) (BCl₃) can selectively cleave Sn-CH₃ bonds. nih.gov

Table 1: Representative Electrophilic Cleavage Reactions of Organostannanes

| Electrophile | Product Type | General Reaction |

| Halogens (X₂) | Alkyl Halide | R-Sn(CH₃)₃ + X₂ → R-X + X-Sn(CH₃)₃ |

| Protic Acids (HX) | Alkane | R-Sn(CH₃)₃ + HX → R-H + X-Sn(CH₃)₃ |

| Metal Halides (MXn) | Organometallic | R-Sn(CH₃)₃ + MXn → R-MXn-₁ + X-Sn(CH₃)₃ |

The tin atom in (Propane-2,2-diyl)bis(trimethylstannane) is electrophilic and can be attacked by nucleophiles. This interaction can lead to the formation of hypervalent tin species, which are more reactive towards subsequent transformations, such as transmetallation. This activation is a crucial step in many palladium-catalyzed cross-coupling reactions. Nucleophilic catalysis can enhance the rate of reactions involving organostannanes.

For example, fluoride (B91410) ions are known to coordinate to the tin center, forming a pentacoordinate stannate complex. This complexation increases the nucleophilicity of the organic group attached to the tin, facilitating its transfer to another metal center in catalytic cycles.

(CH₃)₃Sn-C(CH₃)₂-Sn(CH₃)₃ + Nu⁻ → [(CH₃)₃Sn(Nu)-C(CH₃)₂-Sn(CH₃)₃]⁻

This activated complex is then more poised to participate in subsequent reactions.

Transmetallation Processes in Organic Synthesis

Transmetallation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry and a cornerstone of many carbon-carbon bond-forming reactions. (Propane-2,2-diyl)bis(trimethylstannane) can serve as a source of a gem-dimethyl substituted carbon nucleophile in such processes.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. wikipedia.org (Propane-2,2-diyl)bis(trimethylstannane) could potentially be employed in Stille-type couplings to introduce a neopentyl-like quaternary center.

The general catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetallation: The organic group (R²) from the organostannane is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

In the case of (Propane-2,2-diyl)bis(trimethylstannane), the transfer of the propane-2,2-diyl group would be the key step. The presence of two trimethylstannyl groups could potentially allow for a sequential double cross-coupling under specific conditions, although this would be sterically demanding. The efficiency of the transfer of the propane-2,2-diyl group would depend on the relative transfer rates of the methyl groups versus the larger alkyl group. Typically, in mixed organostannanes, there is a preferential transfer of certain groups (alkynyl > alkenyl > aryl > alkyl).

Table 2: Key Steps in the Stille Cross-Coupling Reaction

| Step | Description | General Equation |

| Oxidative Addition | Pd(0) inserts into the R-X bond. | Pd(0)L₂ + R¹-X → R¹-Pd(II)L₂-X |

| Transmetallation | The organic group from tin replaces the halide on palladium. | R¹-Pd(II)L₂-X + R²-Sn(CH₃)₃ → R¹-Pd(II)L₂-R² + X-Sn(CH₃)₃ |

| Reductive Elimination | The two organic groups couple, regenerating the Pd(0) catalyst. | R¹-Pd(II)L₂-R² → R¹-R² + Pd(0)L₂ |

This table outlines the generally accepted mechanism of the Stille reaction.

The use of additives such as copper(I) salts can accelerate the transmetallation step in Stille couplings. organic-chemistry.org Furthermore, the choice of palladium catalyst and ligands is crucial for the success and selectivity of the reaction. nih.govjk-sci.comharvard.edu

Beyond palladium, (Propane-2,2-diyl)bis(trimethylstannane) has the potential to undergo transmetallation with a variety of other transition metal complexes, including those of rhodium and copper. nih.govresearchgate.net The nature of the transition metal and its ligand sphere will dictate the outcome of the reaction. For instance, transmetallation to copper can generate organocuprates, which have their own distinct reactivity profile in organic synthesis, often participating in conjugate addition reactions. Similarly, rhodium complexes could engage in different catalytic cycles, potentially leading to different types of coupled products. nih.gov The Irving-Williams series can sometimes predict the favorability of transmetallation between different metal ions. nih.gov

Generation and Reactivity of α-Stannyl Carbanions Derived from (Propane-2,2-diyl)bis(trimethylstannane)

The protons on the methyl groups of the propane-2,2-diyl moiety are not acidic. However, it is conceivable that under very strong basic conditions, a proton could be abstracted, though this is not a common reactive pathway for such compounds. A more relevant discussion involves the generation of carbanionic character on the central carbon through other means, such as transmetallation with highly electropositive metals like lithium.

Treatment of gem-bis(stannyl)alkanes with strong bases like n-butyllithium can lead to a tin-lithium exchange, generating an α-lithio-α-stannylalkane. This species is a potent nucleophile.

(CH₃)₃Sn-C(CH₃)₂-Sn(CH₃)₃ + n-BuLi → (CH₃)₃Sn-C(CH₃)₂-Li + n-BuSn(CH₃)₃

This α-stannyl carbanion is a valuable synthetic intermediate. The presence of the remaining trimethylstannyl group stabilizes the adjacent carbanion through hyperconjugation and inductive effects. These carbanions can then react with a wide range of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds.

Table 3: Potential Reactions of α-Stannyl Carbanions

| Electrophile | Product Type |

| Alkyl Halide (R-X) | Substituted Organostannane |

| Aldehyde/Ketone (R₂C=O) | β-Hydroxystannane |

| Epoxide | γ-Hydroxystannane |

| Carbon Dioxide (CO₂) | α-Stannyl Carboxylic Acid |

This table illustrates the potential synthetic utility of α-stannyl carbanions derived from gem-distannanes in reactions with various electrophiles.

The resulting organostannane products can then be subjected to further transformations, such as Stille coupling or destannylation, adding to the synthetic versatility of this methodology.

Stereoelectronic Effects in Carbanion Stability and Reactivity

The generation of a carbanion α to a tin atom is a well-established process in organometallic chemistry. In the case of (Propane-2,2-diyl)bis(trimethylstannane), deprotonation at the central carbon (C2) by a strong base, such as an organolithium reagent, results in a carbanion that is significantly stabilized by the two adjacent trimethylstannyl groups. This stabilization is not merely an inductive effect but is primarily governed by stereoelectronic factors. libretexts.org

The principal stabilizing interaction is hyperconjugation (or σ-π conjugation). The p-orbital of the central carbanion, which holds the lone pair of electrons, can effectively overlap with the σ-orbitals of the adjacent C-Sn bonds. This orbital overlap allows for the delocalization of the negative charge from the carbon p-orbital into the larger, more diffuse σ*(C-Sn) anti-bonding orbitals. This delocalization lowers the energy of the carbanion, making it more stable and easier to form compared to a simple alkyl carbanion. acs.org The presence of two such groups greatly enhances this effect. The stability of carbanions is a critical factor in determining the acidity of the corresponding C-H bond; therefore, the protons on the central carbon of gem-distannyl compounds are considerably more acidic than those of simple alkanes. libretexts.org

Key Stereoelectronic Interactions for Carbanion Stabilization:

| Interaction Type | Donor Orbital | Acceptor Orbital | Outcome |

| Hyperconjugation | Carbanion p-orbital (nC) | C-Sn anti-bonding orbital (σ*C-Sn) | Delocalization of negative charge, increased stability |

| Inductive Effect | Electronegative Carbon | Electropositive Tin | Minor polarization effect contributing to stability |

Synthetic Utility of Resulting Anions

The stabilized carbanion generated from (Propane-2,2-diyl)bis(trimethylstannane) is a potent nucleophile and serves as a valuable intermediate in organic synthesis. Its utility lies in the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles. Upon reaction, one of the trimethylstannyl groups is typically retained, providing a handle for further transformations, such as Stille cross-coupling reactions.

The anion acts as a homoenolate equivalent, enabling the introduction of an acetonyl moiety with latent functionality. The general reaction scheme involves the deprotonation of the gem-distannane followed by quenching with an electrophile.

Table of Reactions of the Anion from (Propane-2,2-diyl)bis(trimethylstannane):

| Electrophile Class | Example Electrophile | Product Type | Significance |

| Alkyl Halides | Methyl Iodide | Alkylated gem-distannane | C-C bond formation, chain extension |

| Aldehydes | Benzaldehyde | β-Hydroxystannane | Formation of functionalized alcohols |

| Ketones | Acetone (B3395972) | β-Hydroxystannane | Access to tertiary alcohols |

| Esters | Ethyl Benzoate | α-Stannyl Ketone | Acylation of the carbanion |

| Epoxides | Propylene Oxide | γ-Hydroxystannane | Ring-opening to form functionalized alcohols |

These reactions demonstrate the versatility of the anion as a synthetic building block, allowing for the construction of more complex molecular architectures.

Radical Reactions Involving Carbon-Tin Bond Homolysis

Organotin compounds are widely utilized in radical chemistry due to the relatively weak nature of the C-Sn bond, which can undergo homolytic cleavage under thermal or photochemical conditions to generate radical intermediates. wikipedia.org The bond dissociation energy (BDE) of the C-Sn bond is significantly lower than that of C-C or C-H bonds, making it the preferred site for radical initiation.

In (Propane-2,2-diyl)bis(trimethylstannane), the homolysis of one of the C-Sn bonds can be initiated to produce a trimethylstannyl radical (Me₃Sn•) and a carbon-centered radical, 2-(trimethylstannyl)propan-2-yl. This process is a key step in harnessing the compound for radical-mediated transformations.

Generation of Stannyl (B1234572) Radicals and Their Addition Chemistry

The generation of stannyl radicals from precursors like (Propane-2,2-diyl)bis(trimethylstannane) is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. The initiator first decomposes to form its own radical, which then abstracts a trimethylstannyl group from the gem-distannane to generate the trimethylstannyl radical.

Me₃Sn-C(CH₃)₂-SnMe₃ + R• → R-SnMe₃ + •C(CH₃)₂-SnMe₃

The resulting trimethylstannyl radical is a versatile intermediate that can participate in various reactions. A common application is its addition across multiple bonds, such as those in alkenes and alkynes. This addition is reversible, but the resulting carbon-centered radical can be trapped or undergo further reactions, driving the process forward.

Applications in Radical Cyclization and Polymerization

The radicals generated from the homolysis of the C-Sn bond in gem-distannanes can be applied in both intramolecular and intermolecular processes, including radical cyclizations and polymerizations.

Radical Cyclization: Radical cyclization is a powerful method for constructing cyclic compounds. nih.gov While (Propane-2,2-diyl)bis(trimethylstannane) itself is not the cyclizing agent, it can act as a precursor to generate radicals in other molecules that contain appropriately positioned unsaturation. For instance, a radical generated from the gem-distannane can abstract a halogen atom from a separate substrate, initiating a cyclization cascade within that substrate. The ability to generate both carbon-centered and tin-centered radicals provides flexibility in designing such synthetic strategies.

Polymerization: In the field of polymer chemistry, radical polymerization is a primary method for synthesizing a vast array of polymers. wikipedia.org The radicals generated from the homolysis of (Propane-2,2-diyl)bis(trimethylstannane) can serve as initiators for radical polymerization. The initiating radical (either the stannyl radical or the resulting carbon radical) adds to a vinyl monomer, creating a new radical that then propagates by adding to subsequent monomer units, leading to the growth of a polymer chain. youtube.com The use of organotin compounds can sometimes offer control over the polymerization process, influencing the molecular weight and dispersity of the resulting polymer.

Theoretical and Computational Investigations of Propane 2,2 Diyl Bis Trimethylstannane

Electronic Structure and Bonding Analysis

Theoretical investigations into the electronic structure and bonding of a molecule like (propane-2,2-diyl)bis(trimethylstannane) would typically employ quantum mechanical calculations to understand the distribution of electrons and the nature of the chemical bonds.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (propane-2,2-diyl)bis(trimethylstannane), DFT calculations would be used to determine its optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles. Key properties such as the total electronic energy, dipole moment, and vibrational frequencies could also be calculated.

A hypothetical data table for the optimized geometry might look like this:

| Parameter | Calculated Value (Hypothetical) |

| C-Sn Bond Length | 2.15 Å |

| C-C Bond Length | 1.54 Å |

| Sn-C-Sn Bond Angle | 109.5° |

| C-C-C Bond Angle | 112.0° |

These values would be compared with experimental data if available to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and shape of these orbitals are crucial. For an organostannane, the HOMO is often associated with the C-Sn bonds, indicating their nucleophilic character. The LUMO would likely be located on the tin atoms or be an antibonding orbital associated with the C-Sn bonds, suggesting susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A hypothetical FMO data table could be:

| Orbital | Energy (eV) (Hypothetical) | Description |

| HOMO | -8.5 | Primarily located on the C-Sn sigma bonds |

| LUMO | -0.5 | Primarily an antibonding orbital of the C-Sn bonds |

| HOMO-LUMO Gap | 8.0 | Indicates high kinetic stability |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis would involve calculating the energies of different spatial arrangements (conformers) of (propane-2,2-diyl)bis(trimethylstannane) to identify the most stable conformations. This is typically done by systematically rotating around single bonds and calculating the corresponding energy to generate a potential energy surface. For this molecule, rotations around the C-C and C-Sn bonds would be of primary interest. The results would reveal the energy barriers between different conformers and the population of each conformer at a given temperature.

Reaction Pathway Modeling and Transition State Elucidation

Computational modeling can be used to investigate the mechanisms of chemical reactions involving (propane-2,2-diyl)bis(trimethylstannane). This involves locating the transition state structures and calculating the activation energies for each step of the proposed mechanism.

Computational Insights into Carbon-Tin Bond Activation

The activation of the carbon-tin bond is a key step in many reactions of organostannanes. Computational studies would model the interaction of the C-Sn bond with various reagents (e.g., electrophiles, acids, or transition metal catalysts) to understand the energetics and mechanism of bond cleavage. Different pathways, such as oxidative addition or electrophilic cleavage, could be compared.

Mechanistic Probing of Palladium-Catalyzed Cross-Coupling

For palladium-catalyzed cross-coupling reactions, such as the Stille coupling, DFT calculations can elucidate the entire catalytic cycle. This would involve modeling the key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organostannane to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The calculated energy profile would identify the rate-determining step and provide insights into the role of ligands on the palladium catalyst.

A hypothetical energy profile for a key reaction step:

| Species | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Without specific published research on (propane-2,2-diyl)bis(trimethylstannane), the detailed and scientifically accurate content requested for each section and subsection, including data tables and specific research findings, cannot be provided.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. These predictions are crucial for the identification and characterization of new compounds and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. The accuracy of these predictions depends on the chosen computational level, including the functional and basis set. For organotin compounds, relativistic effects can be significant for the tin atom and are often accounted for in modern computational protocols.

The predicted NMR data for (Propane-2,2-diyl)bis(trimethylstannane) would involve calculating the magnetic shielding tensors for each nucleus and then converting these to chemical shifts using a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethylstannane (TMSn) for ¹¹⁹Sn.

Hypothetical Predicted NMR Chemical Shifts for (Propane-2,2-diyl)bis(trimethylstannane)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (CH₃-Sn) | 0.1 - 0.3 | Singlet |

| ¹H (C(CH₃)₂) | 1.0 - 1.5 | Singlet |

| ¹³C (CH₃-Sn) | -5 - 5 | Quartet |

| ¹³C (C(CH₃)₂) | 30 - 40 | Singlet |

| ¹³C (C(CH₃)₂) | 40 - 50 | Septet |

| ¹¹⁹Sn | -10 - 10 | Singlet |

Note: This table is illustrative and based on typical values for similar organotin compounds. Actual computational results would vary based on the specific methods used.

Vibrational Spectroscopy (Infrared - IR):

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes can be visualized to understand the nature of the atomic motions.

For (Propane-2,2-diyl)bis(trimethylstannane), key vibrational modes would include the Sn-C stretching and bending frequencies, as well as the various C-H stretching and bending modes of the propane (B168953) and methyl groups. DFT calculations have been shown to be effective in predicting the vibrational spectra of organometallic compounds. uit.no

Hypothetical Predicted Vibrational Frequencies for (Propane-2,2-diyl)bis(trimethylstannane)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Sn-C (trimethyl) stretch | 500 - 550 |

| Sn-C (propane) stretch | 450 - 500 |

| C-H (methyl) stretch | 2900 - 3000 |

| C-H (propane backbone) stretch | 2850 - 2950 |

| CH₃ deformation | 1350 - 1450 |

| C-C stretch | 1100 - 1200 |

Note: This table is illustrative. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Solvation Effects and Environmental Influences on Molecular Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in several ways, broadly categorized as implicit and explicit solvent models.

Implicit Solvation Models:

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. pyscf.orgwikipedia.org This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's geometry, electronic structure, and spectroscopic properties. For organotin compounds, implicit solvent models can be used to study how the polarity of the solvent affects their stability and reactivity.

Explicit Solvation Models:

Explicit solvent models involve including a number of individual solvent molecules in the calculation. wikipedia.org This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For (Propane-2,2-diyl)bis(trimethylstannane), explicit solvent models could be used to study its interaction with coordinating solvents.

Environmental Influences:

Beyond simple solvation, computational studies can investigate the influence of other environmental factors. For instance, theoretical models can be used to predict how factors like pH and ionic strength might affect the speciation and bioavailability of organotin compounds in aquatic environments. dcu.ie These studies are crucial for understanding the environmental fate and potential toxicity of such compounds. The lipophilicity of organotin compounds, which can be estimated computationally, is a key determinant of their environmental behavior and biological interactions. dcu.ie

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of organotin compounds, often relying on stoichiometric Grignard reagents, presents challenges in terms of sustainability and atom economy. Future research will likely focus on developing catalytic and more environmentally benign methods for the synthesis of (Propane-2,2-diyl)bis(trimethylstannane) and its analogs.

One promising direction is the exploration of catalytic hydrostannylation of appropriately substituted allenes or alkynes. This approach, if successful, would offer a more atom-economical route by directly adding a tin hydride across a carbon-carbon multiple bond, eliminating the need for pre-formed organohalides and metallic magnesium. The development of selective catalysts for the gem-distannylation of terminal alkynes would be a significant breakthrough in this area.

Another avenue for sustainable synthesis involves the direct C-H activation of propane (B168953) or related hydrocarbons. While currently a formidable challenge, the selective functionalization of a C-H bond with a tin reagent would represent the most direct and atom-economical route to this class of compounds. Research in this area would require the design of highly specialized catalysts capable of discriminating between different C-H bonds.

The principles of green chemistry, such as the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes, will be central to the development of next-generation synthetic pathways for organotin compounds.

Exploration of Novel Catalytic Applications Beyond Traditional Cross-Coupling

While organotin compounds are well-established in cross-coupling reactions, the unique gem-distannyl arrangement in (Propane-2,2-diyl)bis(trimethylstannane) may unlock novel catalytic applications. The proximity of the two tin centers could lead to cooperative effects, enabling transformations that are not possible with simple mono-stannanes.

Future research could explore the potential of this compound as a precursor to bimetallic catalysts. The two tin atoms could serve as anchors for two different metal centers, creating a synergistic catalytic system for reactions such as tandem catalysis or multi-component reactions. For instance, one metal could activate one substrate while the second metal activates another, all within close proximity on the propane backbone.

Furthermore, the Lewis acidity of the tin centers could be exploited in catalysis. The geminal arrangement of two Lewis acidic sites might lead to enhanced activation of substrates, for example, in ring-opening polymerizations or Friedel-Crafts type reactions. The development of chiral versions of this compound could also open doors to asymmetric catalysis.

Beyond traditional organic synthesis, the catalytic potential of (Propane-2,2-diyl)bis(trimethylstannane) could be investigated in areas such as materials science, for example, as a catalyst for the formation of specialty polymers.

Integration into Advanced Functional Materials for Energy and Electronics

Organometallic compounds are increasingly being integrated into advanced functional materials for applications in energy and electronics. The unique electronic and structural properties of (Propane-2,2-diyl)bis(trimethylstannane) make it a candidate for incorporation into such materials. Organotin compounds, in general, are utilized as precursors for superconductors and in the production of thin-film coatings on glass. bnt-chemicals.com

One potential application lies in the development of novel polymers. The bis(trimethylstannyl) moiety could be incorporated as a monomer or a cross-linking agent to create polymers with unique properties. For example, the presence of heavy tin atoms could enhance the refractive index of the polymer, making it suitable for optical applications. Analogy can be drawn from the use of gem-diboron compounds in the synthesis of functional polymers. nih.gov The thermal or photochemical lability of the carbon-tin bonds could also be exploited to create degradable or responsive polymers.

In the field of electronics, organotin compounds are being explored as precursors for the deposition of tin-containing thin films, which can have applications in transparent conducting oxides and photovoltaic devices. The defined structure of (Propane-2,2-diyl)bis(trimethylstannane) could offer advantages in controlling the composition and morphology of these films during chemical vapor deposition or solution-based processing.

Further research is needed to explore the compatibility of this compound with various material matrices and to understand how its incorporation influences the bulk properties of the resulting materials.

Advanced Spectroscopic Characterization of Dynamic Processes and Excited States

A thorough understanding of the structure-property relationships of (Propane-2,2-diyl)bis(trimethylstannane) requires detailed spectroscopic characterization. While standard techniques like multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) and FT-IR provide basic structural information, advanced spectroscopic methods will be crucial for probing dynamic processes and understanding the nature of its excited states.

Variable-temperature NMR spectroscopy could be employed to study conformational dynamics, such as the rotation around the carbon-tin bonds. This would provide insights into the steric and electronic interactions between the two trimethylstannyl groups. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), could further elucidate the kinetics of any dynamic processes.

To investigate the photophysical properties and excited states of the molecule, techniques such as UV-Vis absorption and fluorescence spectroscopy could be employed. While simple alkylstannanes are not typically chromophoric, the introduction of suitable substituents on the propane backbone could lead to interesting photophysical behavior. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be used to probe the lifetimes and decay pathways of any excited states.

A deeper understanding of the electronic structure could be gained through techniques like X-ray photoelectron spectroscopy (XPS), which would provide information about the core-level binding energies of the tin and carbon atoms.

Synergistic Experimental and Computational Approaches for Predictive Design

The synergy between experimental and computational chemistry will be instrumental in advancing the field of gem-distannyl compounds. rsc.org Quantum chemical calculations, particularly density functional theory (DFT), can provide valuable insights into the structure, bonding, and reactivity of (Propane-2,2-diyl)bis(trimethylstannane).

Computational modeling can be used to predict key properties such as bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data to validate the computational model. Furthermore, DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra. There is a known correlation between calculated and experimental ¹¹⁹Sn chemical shifts. researchgate.net

In terms of reactivity, computational chemistry can be used to model reaction pathways and calculate activation barriers for various transformations. This can help in the rational design of new synthetic routes and in predicting the outcome of reactions. For example, the feasibility of different catalytic cycles involving this compound could be assessed computationally before being attempted in the laboratory.

The predictive power of computational chemistry can also be applied to the design of new functional materials. By modeling the properties of polymers or other materials incorporating the gem-distannyl moiety, it may be possible to identify promising candidates for specific applications before embarking on their synthesis. This synergistic approach, combining experimental investigation with theoretical prediction, will accelerate the development and application of (Propane-2,2-diyl)bis(trimethylstannane) and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.